1-(1-Aminocyclopropyl)ethan-1-one hydrochloride
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Overview
Description
1-(1-Aminocyclopropyl)ethan-1-one hydrochloride is an organic compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol . It is a versatile small molecule scaffold used in various scientific research applications. The compound is typically available as a powder and is known for its stability under normal storage conditions .
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)ethan-1-one hydrochloride involves several steps. One common synthetic route includes the cyclopropanation of an appropriate precursor followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of reagents such as ethyl diazoacetate and transition metal catalysts for the cyclopropanation step . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Aminocyclopropyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)ethan-1-one hydrochloride can be compared with other similar compounds such as:
Ethyl 1-aminocyclopropanecarboxylate hydrochloride: Another cyclopropyl-containing compound used in peptide synthesis.
1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride: Similar in structure but with different functional groups, leading to varied applications.
The uniqueness of this compound lies in its specific functional groups and the stability provided by the hydrochloride salt form, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
1-(1-aminocyclopropyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMOSBYIPXRRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1675213-48-5 |
Source
|
Record name | 1-(1-aminocyclopropyl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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